molecular formula C24H18Br2ClN3O3 B15017486 2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide

2-chloro-N-{(1E)-3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide

Cat. No.: B15017486
M. Wt: 591.7 g/mol
InChI Key: QSXTTZVIMXRBCQ-LALAMYQUSA-N
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Description

2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes chloro, dibromo, methoxy, and hydrazinecarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-chloro-N-(2-phenyleth-1-en-1-yl)benzamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chloroethyl)ethanamine: A simpler compound with similar chloro and amine functional groups.

    2-Chloro-N-(3-{N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide: A structurally related compound with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

2-Chloro-N-[(1E)-1-{N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-en-1-yl]benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of chloro, dibromo, methoxy, and hydrazinecarbonyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H18Br2ClN3O3

Molecular Weight

591.7 g/mol

IUPAC Name

2-chloro-N-[(E)-3-[(2E)-2-[(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H18Br2ClN3O3/c1-33-22-16(12-17(25)13-19(22)26)14-28-30-24(32)21(11-15-7-3-2-4-8-15)29-23(31)18-9-5-6-10-20(18)27/h2-14H,1H3,(H,29,31)(H,30,32)/b21-11+,28-14+

InChI Key

QSXTTZVIMXRBCQ-LALAMYQUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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